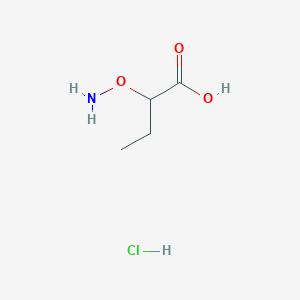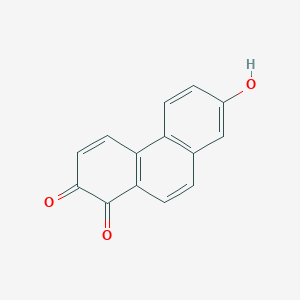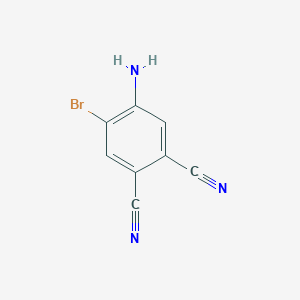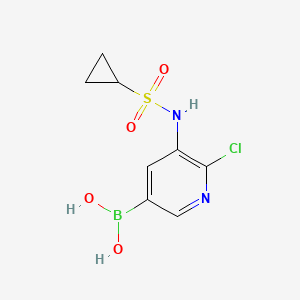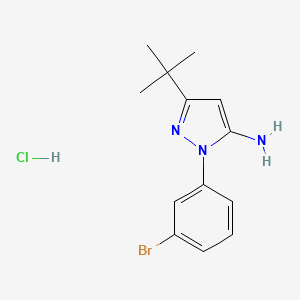
(3-Fluorophenyl)arsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluorophenyl)arsonic acid is an organoarsenic compound with the molecular formula C6H6AsFO3 It is characterized by the presence of a fluorine atom attached to the phenyl ring and an arsonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorophenyl)arsonic acid typically involves the reaction of 3-fluoroaniline with arsenic acid under controlled conditions. The process can be summarized as follows:
Nitration: 3-Fluoroaniline is nitrated to form 3-fluoronitrobenzene.
Reduction: The nitro group is reduced to an amine group, yielding 3-fluoroaniline.
Arsonation: The 3-fluoroaniline undergoes arsonation with arsenic acid to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Fluorophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenic(V) compounds.
Reduction: Reduction reactions can convert it to arsenic(III) compounds.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation: Arsenic pentoxide.
Reduction: Arsenic trioxide.
Substitution: Various substituted phenyl arsonic acids.
Applications De Recherche Scientifique
(3-Fluorophenyl)arsonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Fluorophenyl)arsonic acid involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function. It may also interfere with cellular signaling pathways and enzyme activities, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Phenylarsenic Acid: Lacks the fluorine atom, resulting in different chemical properties.
4-Fluorophenylarsenic Acid: The fluorine atom is in a different position, affecting its reactivity and applications.
3-Chlorophenylarsenic Acid: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.
Uniqueness: (3-Fluorophenyl)arsonic acid is unique due to the presence of the fluorine atom at the meta position, which influences its reactivity and potential applications. The fluorine atom enhances the compound’s stability and alters its interaction with biological targets, making it distinct from other phenylarsenic acids.
Propriétés
Numéro CAS |
5430-12-6 |
|---|---|
Formule moléculaire |
C6H6AsFO3 |
Poids moléculaire |
220.03 g/mol |
Nom IUPAC |
(3-fluorophenyl)arsonic acid |
InChI |
InChI=1S/C6H6AsFO3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H,(H2,9,10,11) |
Clé InChI |
OKLCQBAOLFROFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[As](=O)(O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(Hydroxymethyl)-2,4-dimethylpyridin-3-yl] acetate](/img/structure/B13996464.png)
![ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate](/img/structure/B13996465.png)

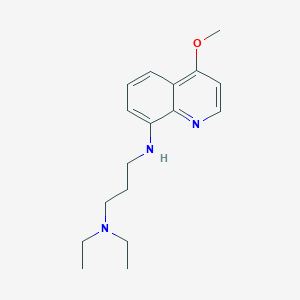

![5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13996492.png)



